

CPI-455 hydrochloride mechanism of action

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Compound of Interest

Compound Name: CPI-455 hydrochloride

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An In-depth Technical Guide to the Mechanism of Action of CPI-455 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPI-455 hydrochloride is a potent and specific small-molecule inhibitor of the KDM5 family of histone lysine demethylases.[1][2][3][4] This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations. CPI-455 acts by competitively inhibiting the JmjC catalytic domain of KDM5 enzymes, leading to a global increase in histone H3 lysine 4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription.[1] [5][6][7] Its ability to modulate the epigenome, particularly in the context of cancer, makes it a valuable tool for research and a potential candidate for therapeutic development, notably in reducing drug-tolerant persister cancer cells.[1][4][5]

Core Mechanism of Action: KDM5 Inhibition

The primary molecular target of CPI-455 is the KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D), which are Fe(II) and 2-oxoglutarate-dependent oxygenases.[6][7] These enzymes are crucial epigenetic regulators that remove methyl groups from di- and trimethylated lysine 4 on histone H3 (H3K4me2/3).[6][8] The H3K4me3 mark is predominantly found at the transcription start sites of actively transcribed genes; therefore, KDM5 enzymes typically act as transcriptional repressors.[6][8][9]





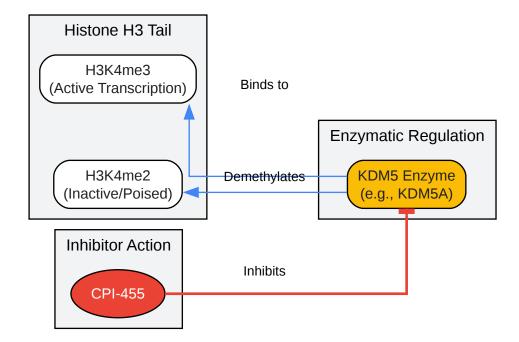


CPI-455 functions as a pan-KDM5 inhibitor, binding to the enzyme's active site and preventing the demethylation of H3K4me3.[1][5] This inhibition leads to the accumulation and maintenance of H3K4me3 levels at gene promoters, thereby altering gene expression patterns.[10][11] The crystal structure of KDM5A in complex with CPI-455 has confirmed this binding mechanism.[5] [12] This targeted action results in significant downstream cellular effects, including the reduction of drug-tolerant cancer cell populations and the induction of specific cell differentiation pathways.[5][13]

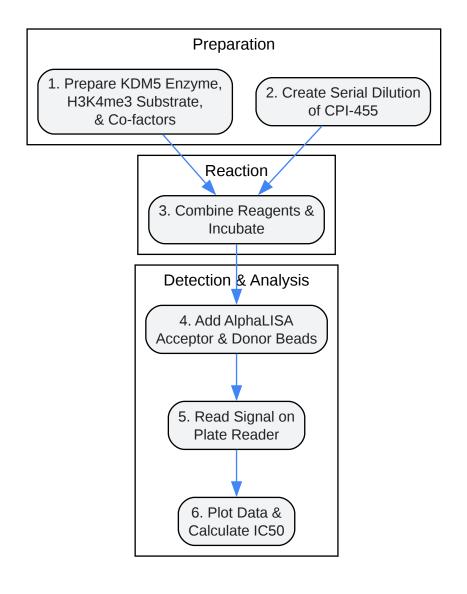
Signaling Pathway Diagram

The following diagram illustrates the epigenetic regulatory pathway targeted by CPI-455.









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